molecular formula C11H16ClNO B6266242 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride CAS No. 2252149-64-5

2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride

Cat. No.: B6266242
CAS No.: 2252149-64-5
M. Wt: 213.70 g/mol
InChI Key: RRUKYZABMZTAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving phenol derivatives and acetophenones under acidic conditions.

    Introduction of the Ethanamine Group: The ethanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor of the benzopyran compound.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while reduction may produce benzopyranols.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Chroman: A structurally similar compound with a benzopyran ring.

    Flavanones: Compounds with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton.

    Baicalin: A flavonoid with a benzopyran structure, known for its biological activities.

Uniqueness

2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is unique due to its specific ethanamine group, which imparts distinct chemical and biological properties compared to other benzopyran derivatives.

Properties

CAS No.

2252149-64-5

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11;/h3-4,8H,1-2,5-7,12H2;1H

InChI Key

RRUKYZABMZTAQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CCN)OC1.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.